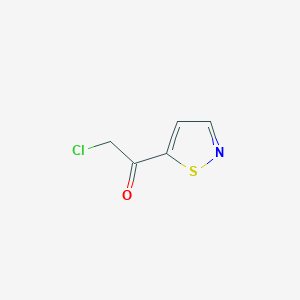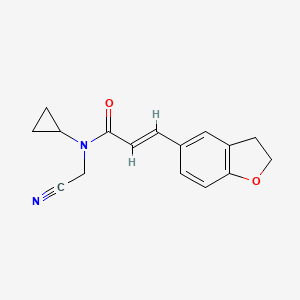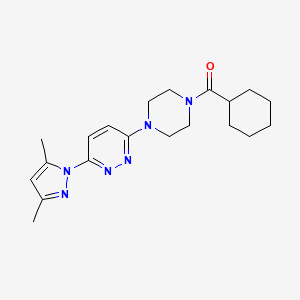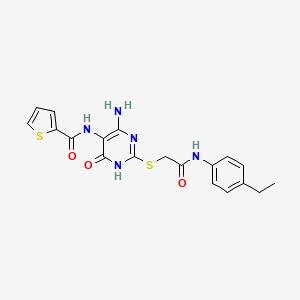![molecular formula C17H25FN2O2 B2973286 Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate CAS No. 1797095-99-8](/img/structure/B2973286.png)
Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate is a sterically congested piperazine derivative . It has an empirical formula of C17H25FN2O2 .
Synthesis Analysis
The compound was prepared using a modified Bruylants approach . The synthesis involved nucleophilic attack by an organometallic reagent into a transient 1-N-ethylidenepiperazinium intermediate . This process presented a significant synthetic challenge due to the presence of the N-gem-dimethyl group of the compound .Molecular Structure Analysis
The piperazine ring in the compound is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 308.39 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Intermediate in Biologically Active Compounds Synthesis : Research by Bingbing Zhao, Yuping Guo, Z. Lan, and Shan Xu (2017) showcases the synthesis of a related compound, emphasizing its importance as an intermediate in the creation of biologically active molecules like omisertinib (AZD9291). This work highlights rapid synthetic methods and optimizations to achieve high yields, underscoring the compound's utility in pharmaceutical synthesis (Zhao et al., 2017).
Histamine H4 Receptor Ligands Development : A study by R. Altenbach et al. (2008) involves the design of 2-aminopyrimidine derivatives, including modifications to a methylpiperazine structure similar to the tert-butyl compound. This research is geared towards optimizing histamine H4 receptor antagonists, indicating the compound's potential role in developing new therapeutic agents for inflammation and pain (Altenbach et al., 2008).
Crystal Structure Analysis for Biological Evaluation : The work of C. Sanjeevarayappa et al. (2015) on a structurally similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, includes synthesis, characterization, and biological evaluation. This research demonstrates the compound's potential in pharmaceutical applications through structural analysis and activity screening, particularly its moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Pharmacological Interest
Deoxofluorination and Diverse Fluorination Capabilities : T. Umemoto et al. (2010) describe the synthesis and applications of various phenylsulfur trifluorides, highlighting the roles of substituents in enhancing stability and reactivity for fluorination processes. This underscores the broader chemical utility and potential pharmaceutical applications of fluoro-substituted compounds, including tert-butyl derivatives, in developing fluorinated drugs with enhanced properties (Umemoto et al., 2010).
Versatile Building Blocks for Synthetic Chemistry : Hannelore Jasch, S. B. Höfling, and M. Heinrich (2012) explore the nucleophilic substitutions and radical reactions of phenylazocarboxylates, demonstrating the versatile application of tert-butyl phenylazocarboxylates in modifying benzene rings. This versatility makes such compounds valuable in synthesizing complex molecules for pharmacological research (Jasch et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-13-11-20(16(21)22-17(2,3)4)10-9-19(13)12-14-5-7-15(18)8-6-14/h5-8,13H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLXOBTVUAFSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=CC=C(C=C2)F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2973205.png)

![N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2973211.png)
![7-(cinnamylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2973212.png)


![2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2973216.png)
![N-(4-methoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2973219.png)
![(1S,2R,6S,7R,8R,9S)-4-Azatricyclo[5.2.1.02,6]decane-8,9-diol;hydrochloride](/img/structure/B2973221.png)

![1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973223.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate](/img/structure/B2973224.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2973225.png)
